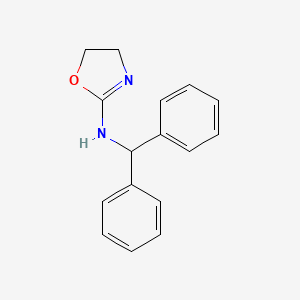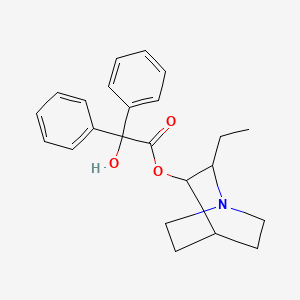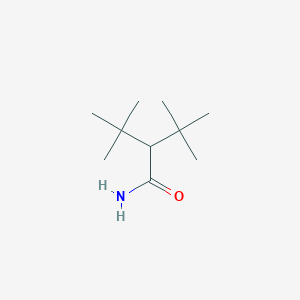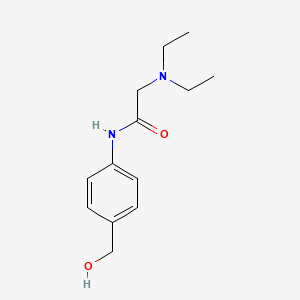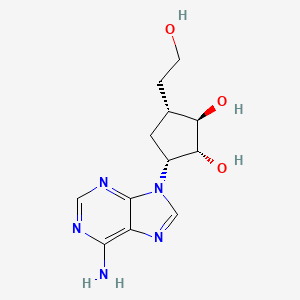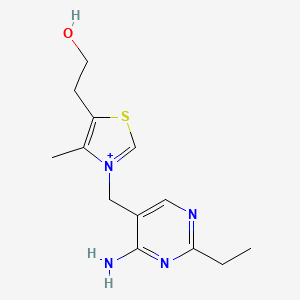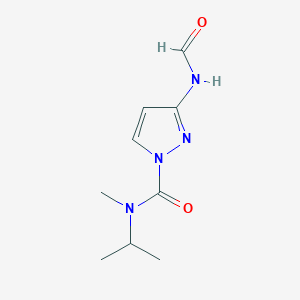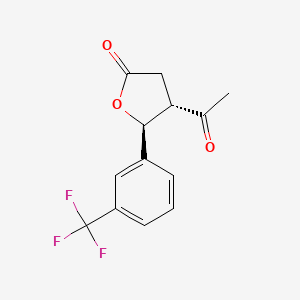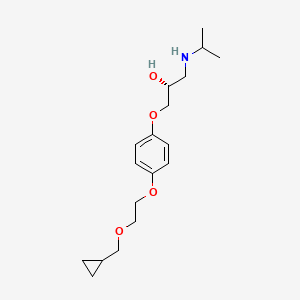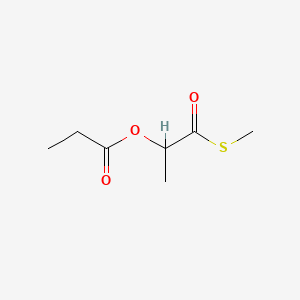
Methylthio 2-(propionyloxy) propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes for S-Methyl 2-(propionyloxy)propanethioate involve the esterification of propionyl lactic acid with methanethiol. The reaction conditions typically require an acid catalyst and a controlled temperature to ensure the formation of the ester bond. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
S-Methyl 2-(propionyloxy)propanethioate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters .
Applications De Recherche Scientifique
S-Methyl 2-(propionyloxy)propanethioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and thiol-ester chemistry.
Biology: Its interactions with biological membranes and proteins are studied to understand its flavoring properties.
Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mécanisme D'action
The mechanism by which S-Methyl 2-(propionyloxy)propanethioate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The ester group is crucial for its binding affinity and activation of these receptors, leading to the perception of a fruity aroma. Molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .
Comparaison Avec Des Composés Similaires
S-Methyl 2-(propionyloxy)propanethioate can be compared with other similar compounds such as:
Ethyl 2-methylbutyrate: Another fruity ester used in flavoring.
Methyl 2-methylbutyrate: Similar in structure but with different sensory properties.
Propyl acetate: A common ester with a fruity aroma but different chemical properties.
The uniqueness of S-Methyl 2-(propionyloxy)propanethioate lies in its specific ester and thiol combination, which imparts a distinct fruity flavor profile not easily replicated by other esters .
Propriétés
Numéro CAS |
827024-53-3 |
|---|---|
Formule moléculaire |
C7H12O3S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
(1-methylsulfanyl-1-oxopropan-2-yl) propanoate |
InChI |
InChI=1S/C7H12O3S/c1-4-6(8)10-5(2)7(9)11-3/h5H,4H2,1-3H3 |
Clé InChI |
VCLWCQBHEOFVMO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C)C(=O)SC |
Densité |
1.096-1.100 (20°) |
Description physique |
colourless to pale pink liquid |
Solubilité |
slightly soluble in water; soluble in fats |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



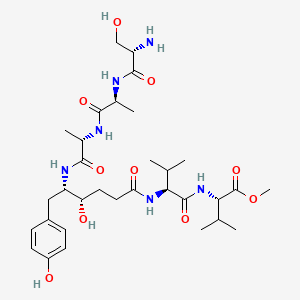
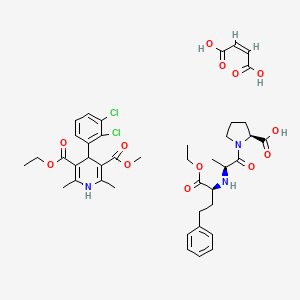
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
